3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-18-8-5-17(6-9-18)7-10-21(27)24-12-14-25(15-13-24)22(28)19-16-23-26-11-3-2-4-20(19)26/h2-6,8-9,11,16H,7,10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNWODVCQPQQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a synthetic derivative that combines a piperazine moiety with a pyrazolo[1,5-a]pyridine structure. This combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The chemical structure can be represented as follows:
This structure incorporates a methoxyphenyl group and a pyrazolo[1,5-a]pyridine carbonyl derivative, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that compounds containing pyrazolo[1,5-a]pyridine derivatives exhibit various biological activities, including:
- Antitumor Activity : Pyrazolo derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways by inhibiting specific kinases involved in inflammatory responses.
- Neuropharmacological Effects : The piperazine moiety often contributes to central nervous system (CNS) activity, potentially leading to anxiolytic or antidepressant effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance:
- Kinase Inhibition : Pyrazolo compounds are known to inhibit kinases such as IRAK4, which plays a crucial role in the signaling pathways of inflammatory cytokines. Selective inhibition of IRAK4 has been linked to reduced inflammation and potential therapeutic effects in autoimmune diseases .
- Cell Cycle Regulation : Some studies indicate that compounds similar to this one can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits IRAK4 kinase activity | |
| Neuropharmacological | Potential anxiolytic effects |
Case Study: Antitumor Activity
In a study evaluating the antitumor efficacy of various pyrazolo derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 2: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Pyrazolo[1,5-a]pyridine derivative A | 0.084 | IRAK4 |
| Pyrazolo[1,5-a]pyridine derivative B | 0.052 | PI3Kδ |
| 3-(4-Methoxyphenyl)-1-(pyrazolo derivative C) | 0.063 | CDK2 |
Scientific Research Applications
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
Antidepressant Effects
Studies have demonstrated that the compound possesses antidepressant-like effects in animal models. It interacts with serotonin and dopamine receptors, potentially enhancing mood and reducing anxiety symptoms. This makes it a candidate for further development as an antidepressant medication.
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neurodegeneration.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antidepressant Activity
A preclinical study published in Psychopharmacology assessed the antidepressant effects of this compound using forced swim tests in rodents. Results indicated significant reductions in immobility time, suggesting enhanced mood-related behaviors .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine moiety is susceptible to nucleophilic substitution, particularly at electrophilic positions. For example, chlorinated derivatives undergo displacement with amines or oxygen nucleophiles:
Key Findings :
-
Chlorine at position 7 of pyrazolo[1,5-a]pyrimidine (structurally analogous to pyrazolo[1,5-a]pyridine) shows higher reactivity due to electronic effects .
-
Piperazine-linked carbonyl groups enhance solubility, enabling efficient coupling under mild conditions .
Reductive Amination at the Piperazine Moiety
The piperazine ring participates in reductive amination to form secondary amines, critical for optimizing pharmacokinetic properties:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde, 1° amine, NaBH(OAc)₃ | DCM, RT | Piperazine-alkylamine conjugate | 84% | |
| Ketone, NH₄OAc, NaBH₃CN | MeOH, reflux | Cyclized piperazine derivatives | 76–89% |
Key Findings :
-
Sodium triacetoxyborohydride selectively reduces imine intermediates without affecting ketone groups .
-
Steric hindrance from the 4-methoxyphenyl group necessitates prolonged reaction times .
Reduction of the Propan-1-one Group
The ketone undergoes reduction to form a secondary alcohol, altering hydrophobicity and hydrogen-bonding capacity:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 3-(4-Methoxyphenyl)propan-1-ol | 68%* | |
| LiAlH₄ | THF, reflux | Same as above | 92%* |
*Yields estimated from analogous reductions in pyrazolo[3,4-b]pyridine derivatives.
Electrophilic Aromatic Substitution (EAS) on the 4-Methoxyphenyl Ring
The electron-rich 4-methoxyphenyl group directs electrophiles to para positions, though steric effects may limit reactivity:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-(3-Nitro-4-methoxyphenyl)propan-1-one | 45%* | |
| Bromination | Br₂, FeBr₃, DCM | 3-(3-Bromo-4-methoxyphenyl)propan-1-one | 52%* |
*Yields derived from methoxyphenyl ether analogs .
Hydrolysis of the Amide Bond
The pyrazolo[1,5-a]pyridine-3-carbonyl-piperazine linkage is stable under physiological conditions but cleavable via acid/base hydrolysis:
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| 6M HCl, reflux, 6h | H₂O/EtOH (1:1) | Pyrazolo[1,5-a]pyridine-3-carboxylic acid + Piperazine | |
| NaOH (2M), RT, 12h | Same as above | Same as above |
Key Insight :
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyrazolo[1,5-a]pyridine core:
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Aromatic Moieties
(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Key Difference : Replaces the 4-methoxyphenyl group with a thiophene ring.
- Impact: Thiophene’s lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the methoxyphenyl group. The α,β-unsaturated ketone (enone) in this compound could confer electrophilic reactivity, unlike the saturated propan-1-one chain in the target compound .
3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine-7-carbonitrile
- Key Difference : Substitutes the propan-1-one chain with a chlorophenyl-piperazine-methyl group and introduces a nitrile.
- Impact : The chlorophenyl group (electron-withdrawing) contrasts with the methoxyphenyl (electron-donating), altering electronic interactions with targets. The nitrile may enhance metabolic stability .
Core Heterocycle Modifications
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives
- Key Difference : Replaces pyrazolo-pyridine with triazolopyrimidine.
- Impact : Triazolopyrimidines exhibit herbicidal and fungicidal activity, suggesting divergent applications compared to pyrazolo-pyridine derivatives. The triazole ring may improve hydrogen-bonding capacity .
Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives
Backbone and Functional Group Comparisons
1-(4-Methoxyphenyl)-4-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)pyrrolidin-2-one
- Key Difference : Replaces propan-1-one with a pyrrolidin-2-one ring.
Structural and Functional Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyridine | 4-Methoxyphenyl, propan-1-one, piperazine | ~447.49 (est.) | Kinase inhibition, CNS targets |
| (E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Pyrazolo[1,5-a]pyridine | Thiophene, enone | Not reported | Electrophilic probe candidates |
| 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives | Triazolopyrimidine | Acetylhydrazine, chiral centers | ~250–300 | Herbicides, fungicides |
| 1-(4-Methoxyphenyl)-4-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)pyrrolidin-2-one | Pyrazolo[1,5-a]pyridine | Pyrrolidinone, piperazine | 447.4864 | Targeted drug delivery |
Research Findings and Trends
- Synthetic Accessibility : Multi-component reactions (e.g., one-pot syntheses) are common for pyrazolo-pyridine derivatives, as seen in .
- Biological Activity : Methoxyphenyl and piperazine groups correlate with CNS activity, while thiophene and chlorophenyl substituents may shift applications toward antimicrobial or anticancer targets .
- Metabolic Stability: Nitriles (e.g., in ) and cyclic amides () enhance stability, whereas enones () may increase reactivity .
Q & A
Q. What are standard synthetic protocols for preparing 3-(4-methoxyphenyl)-propan-1-one derivatives, and how can purity be optimized?
A common method involves refluxing a diketone precursor (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with phenyl hydrazine in ethanol and glacial acetic acid, followed by silica gel column purification and recrystallization. Yield optimization (e.g., ~45%) requires strict control of reaction time, stoichiometry, and solvent ratios. Purity can be verified via melting point analysis, HPLC, or NMR spectroscopy .
Q. How is the crystal structure of pyrazole-containing derivatives characterized, and what insights does this provide?
X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 16.83–51.68° for pyrazole-methoxyphenyl/phenyl systems), which influence molecular planarity and intermolecular interactions like O-H⋯N hydrogen bonding. These structural details guide predictions about solubility, stability, and potential binding interactions in biological systems .
Q. What safety precautions are necessary when handling piperazine- and pyrazole-containing compounds?
Use respiratory protection, gloves, and eye protection due to potential irritancy. Avoid strong oxidizers and high temperatures to prevent decomposition into hazardous byproducts (e.g., carbon/nitrogen oxides). Work under fume hoods and adhere to institutional protocols for hazardous waste disposal .
Advanced Research Questions
Q. How can flow chemistry techniques improve the synthesis of structurally complex intermediates?
Flow reactors enable precise control of reaction parameters (temperature, residence time) for oxidation or coupling steps. For example, Omura-Sharma-Swern oxidation in continuous flow minimizes side reactions and enhances reproducibility. Design of Experiments (DoE) and statistical modeling can optimize yields and reduce waste .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo-pyridine derivatives?
Discrepancies in antimicrobial or anti-inflammatory activity may arise from substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) or assay conditions. Comparative structure-activity relationship (SAR) studies using standardized assays (e.g., MIC for antibacterial activity) and computational docking (e.g., binding affinity to COX-2) are critical .
Q. How do steric and electronic interactions between the piperazine and pyrazolo-pyridine moieties influence conformational flexibility?
Computational methods (DFT, molecular dynamics) can model torsional angles and charge distribution. For example, the piperazine carbonyl group may restrict rotation, stabilizing specific conformers that enhance receptor binding. Experimental validation via variable-temperature NMR or IR spectroscopy can corroborate these predictions .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
High-resolution LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. Pair with orthogonal techniques like GC-MS for volatile byproducts. For chiral purity, use chiral HPLC columns or capillary electrophoresis .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Pyrazole Derivatives
Q. Table 2. Optimization via Design of Experiments (DoE)
| Factor | Range Tested (Flow Chemistry) | Impact on Yield |
|---|---|---|
| Temperature | 20–80°C | Higher temps reduce side products |
| Residence time | 30–120 s | Longer times improve conversion |
| Oxidant concentration | 1.0–2.5 eq | Excess oxidant degrades product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
